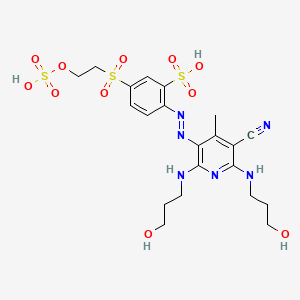
Awh8S3Y7RM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “Awh8S3Y7RM” is a synthetic chemical with a complex structureThe systematic name of this compound is 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “Awh8S3Y7RM” involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a series of condensation reactions.
Introduction of Functional Groups: Various functional groups, such as cyano, hydroxypropyl, and sulfooxyethyl, are introduced through substitution and addition reactions.
Diazotization: The compound undergoes diazotization to form the diazenyl group.
Industrial Production Methods: Industrial production of “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled addition of reagents and monitoring reaction progress.
Purification: Employing techniques such as crystallization, distillation, and chromatography for purification of the final product.
Types of Reactions:
Oxidation: “this compound” can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidized Derivatives: Compounds with additional oxygen atoms.
Reduced Forms: Compounds with fewer oxygen atoms or additional hydrogen atoms.
Substituted Compounds: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
“Awh8S3Y7RM” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of “Awh8S3Y7RM” involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It affects signaling pathways, leading to changes in cellular functions and responses
Vergleich Mit ähnlichen Verbindungen
“Awh8S3Y7RM” can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(2-(5-CYANO-2,6-BIS((3-HYDROXYPROPYL)AMINO)-4-METHYL-3-PYRIDINYL)DIAZENYL)-5-((2-(SULFOOXY)ETHYL)SULFONYL)BENZENESULFONIC ACID.
Uniqueness: The presence of specific functional groups and the overall structure of “this compound” make it distinct from other compounds, providing unique properties and applications .
Eigenschaften
CAS-Nummer |
765857-11-2 |
|---|---|
Molekularformel |
C21H28N6O11S3 |
Molekulargewicht |
636.7 g/mol |
IUPAC-Name |
2-[[5-cyano-2,6-bis(3-hydroxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C21H28N6O11S3/c1-14-16(13-22)20(23-6-2-8-28)25-21(24-7-3-9-29)19(14)27-26-17-5-4-15(12-18(17)40(32,33)34)39(30,31)11-10-38-41(35,36)37/h4-5,12,28-29H,2-3,6-11H2,1H3,(H2,23,24,25)(H,32,33,34)(H,35,36,37) |
InChI-Schlüssel |
MKMRMYWNAVZLEE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)S(=O)(=O)CCOS(=O)(=O)O)S(=O)(=O)O)NCCCO)NCCCO)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10,12-Dibromo-3-(tribromomethyl)-7-(trichloromethyl)-2,4,6,8,13-pentazatricyclo[7.3.1.05,13]trideca-1,3,5,7,9,11-hexaene](/img/structure/B12787141.png)
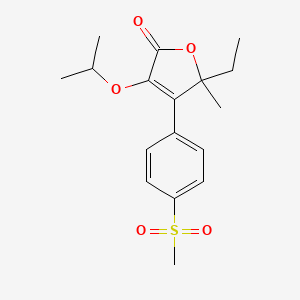
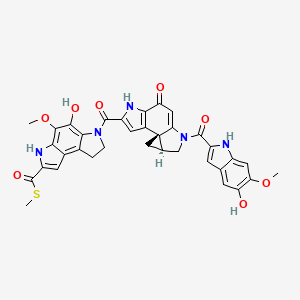
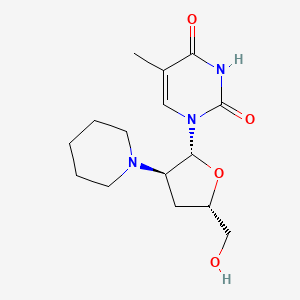

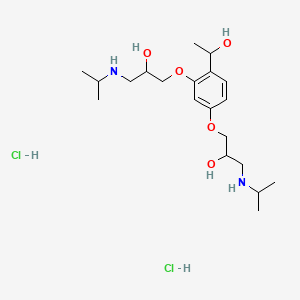




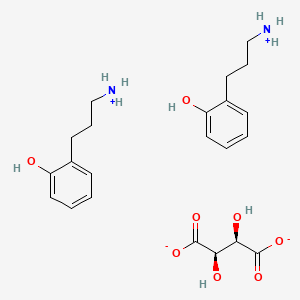

![3-[6-(Acetyloxymethyl)-3-hydroxy-4-[5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylbutanoyloxy)ethyl]oxan-2-yl]oxy-5-(5-methyl-2-sulfanylidene-1,3-thiazolidine-4-carbonyl)oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B12787230.png)
